4-Methoxy-6-methylquinoline 1-oxide

Pharmaceutical impurity profiling Bedaquiline quality control Regulatory reference standards

4-Methoxy-6-methylquinoline 1-oxide (CAS 92288-14-7; molecular formula C₁₁H₁₁NO₂; molecular weight 189.21 g/mol) is a heterocyclic aromatic quinoline N-oxide derivative bearing a methoxy substituent at position 4 and a methyl group at position 6 on the quinoline bicyclic framework. The compound is formally designated as Bedaquiline Impurity 89 in pharmaceutical quality control contexts.

Molecular Formula C11H11NO2
Molecular Weight 189.21 g/mol
Cat. No. B12854550
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methoxy-6-methylquinoline 1-oxide
Molecular FormulaC11H11NO2
Molecular Weight189.21 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=C[N+](=C2C=C1)[O-])OC
InChIInChI=1S/C11H11NO2/c1-8-3-4-10-9(7-8)11(14-2)5-6-12(10)13/h3-7H,1-2H3
InChIKeyUPYSVHRJLHCYIV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Methoxy-6-methylquinoline 1-oxide (CAS 92288-14-7): Core Identity, Physicochemical Profile, and Procurement-Relevant Class Assignment


4-Methoxy-6-methylquinoline 1-oxide (CAS 92288-14-7; molecular formula C₁₁H₁₁NO₂; molecular weight 189.21 g/mol) is a heterocyclic aromatic quinoline N-oxide derivative bearing a methoxy substituent at position 4 and a methyl group at position 6 on the quinoline bicyclic framework . The compound is formally designated as Bedaquiline Impurity 89 in pharmaceutical quality control contexts . It is structurally characterized by a zwitterionic N-oxide functionality (formal N⁺–O⁻) that imparts distinct electronic properties and reactivity patterns compared to the parent quinoline . The compound is documented with comprehensive spectroscopic characterization including ¹H NMR, FTIR, and UV-Vis spectra (as the trihydrate form) in the Wiley KnowItAll spectral libraries .

Designated as Bedaquiline Impurity 89 for pharmaceutical impurity profiling
Trihydrate form — confirm hydration state for accurate preparation
N-oxide directing group enables C2-selective quinoline functionalization

Why 4-Methoxy-6-methylquinoline 1-oxide Cannot Be Replaced by Generic Quinoline N-Oxide Analogs in Research and Quality Control Workflows


Quinoline N-oxides with different substitution patterns exhibit divergent physicochemical properties, chromatographic retention behavior, and biological activity profiles that preclude simple interchange. The specific 4-methoxy/6-methyl substitution pattern of this compound produces a computed XlogP of 1.6 , distinguishing it from the more lipophilic 4-methoxyquinoline 1-oxide (LogP 2.28, lacks the 6-methyl group) and the structurally simpler 6-methylquinoline 1-oxide (lacks the 4-methoxy group) . In pharmaceutical impurity profiling, positional isomers such as 6-methoxy-4-methylquinoline 1-oxide (CAS 22614-91-1) must be chromatographically resolved from the target compound; their identical molecular formula (C₁₁H₁₁NO₂) and molecular weight render them indistinguishable by mass spectrometry alone, demanding compound-specific reference standards with verified retention times and spectral fingerprints . Furthermore, the N-oxide functionality is critical for synthetic utility: quinoline N-oxides undergo preferential C-2 functionalization via radical or nucleophilic pathways, whereas the parent quinoline (non-N-oxide) lacks this regiochemical control .

Positional isomer co-elution risk
6-methoxy-4-methyl isomer (same MW) may not be resolved by MS alone; requires compound-specific reference standard with verified retention time.
N-oxide essential for regioselectivity
Non-N-oxide parent quinoline lacks C2-directing ability; substitution may fundamentally alter synthetic outcomes.
Substitution pattern shifts lipophilicity
4-methoxy/6-methyl pattern gives computed XlogP distinct from des-methyl or 6-methoxy analogs, potentially altering chromatographic retention and solubility.

Quantitative Differentiation Evidence for 4-Methoxy-6-methylquinoline 1-oxide Relative to Its Closest Structural Analogs


Bedaquiline Impurity Designation and Regulatory Differentiation from Positional Isomer 6-Methylquinoline 1-oxide

4-Methoxy-6-methylquinoline 1-oxide is formally catalogued as Bedaquiline Impurity 89, whereas its des-methoxy analog 6-methylquinoline 1-oxide (CAS 4053-42-3) is classified as Bedaquiline Impurity 66 . This distinct impurity numbering under ICH-guided pharmaceutical quality control frameworks reflects their different chromatographic retention properties and requires separate, compound-specific reference standards for validated analytical methods. In the comprehensive bedaquiline impurity profiling study by Vanavi and Rajput (2022), eleven degradation products and one process-related impurity were identified and characterized using UPLC/ESI-MS and preparative HPLC, establishing the analytical framework within which Impurity 89 must be independently resolved and quantified .

Impurity Designation
Head-to-head
Impurity 89 (target) vs Impurity 66 (6-methylquinoline N-oxide): distinct impurity index; MW +30.03 Da; presence vs absence of 4-OCH₃.
Non-interchangeable impurity standards for bedaquiline QC method validation.
Per ICH Q3A/Q3B framework; Vanavi & Rajput 2022 chromatographic method context.
Pharmaceutical impurity profiling Bedaquiline quality control Regulatory reference standards

Computed Lipophilicity (XlogP) Differentiation: Reduced LogP Relative to Des-methyl Analog 4-Methoxyquinoline 1-oxide

The target compound exhibits a computed XlogP of 1.6 , which is 0.68 log units lower than the LogP of 2.28 reported for 4-methoxyquinoline 1-oxide (CAS 14547-98-9), which lacks the 6-methyl substituent . This difference corresponds to an approximately 4.8-fold lower theoretical octanol-water partition coefficient, indicating that the additional 6-methyl group paradoxically decreases overall lipophilicity in the N-oxide form—likely due to altered electronic distribution and hydration effects. Both compounds share identical topological polar surface area values (TPSA ≈ 34.7 Ų) and hydrogen bond acceptor/donor counts (2/0), making the XlogP difference one of the few discriminating computed parameters between these two close analogs .

XlogP Difference
Data to verify
ΔLogP = −0.68 (target more hydrophilic); estimated ~4.8× lower octanol-water partition vs 4-methoxyquinoline N-oxide.
May influence reversed-phase retention and aqueous solubility profiling.
Computed values; experimental verification recommended.
Physicochemical property prediction Lipophilicity Drug-likeness ADME profiling

N-Oxide Regiochemical Directing Effect: Preferential C-2 Functionalization Versus Parent Quinoline and 4-Substituted Analogs

Quinoline N-oxides, including those bearing 4-substituents, undergo preferential radical and nucleophilic attack at the C-2 position rather than C-4 . This regioselectivity is a direct consequence of N-oxide formation: the N⁺–O⁻ moiety polarizes the quinoline π-system, rendering C-2 more electrophilic. Tagawa et al. (1978) demonstrated that radical methylation and hydroxymethylation of quinoline 1-oxides proceeds with C-2 selectivity, and that forming the N-oxide prior to alkylation is a useful strategy to achieve selective C-2 substitution . By contrast, the parent quinoline (e.g., 4-methoxy-6-methylquinoline, CAS 99842-59-8, lacking the N-oxide) exhibits different regiochemical outcomes under analogous conditions . This N-oxide-directed reactivity has been exploited in modern C–H functionalization methodologies, where quinoline N-oxides serve as substrates for C2-selective amination, alkylation, and arylation reactions .

C2 Regioselectivity
Class-level inference
N-oxide directs radical/nucleophilic attack to C2; parent quinoline lacks this regiochemical control.
Essential for C2-selective synthetic transformations.
56% yield reported for unsubstituted quinoline N-oxide; target not individually tested.
Synthetic methodology C–H functionalization Regioselectivity N-oxide directing groups

Methoxy Position-Dependent Antioxidant Activity: 6-Position Methoxy Advantage Over Alternative Substitution Patterns (Class-Level SAR)

Hromova et al. (2005) investigated the antioxidant activity of synthetic quinoline thioderivatives using a combination of in vitro and in vivo assays and reported that antiradical and anti-oxidative activity was most strongly delineated for compounds bearing a methoxy group in the 6-position of the quinoline ring . While this study evaluated thioderivatives rather than N-oxides directly, the structure-activity relationship (SAR) finding that the 6-methoxy position is pharmacophorically significant for antioxidant activity is relevant to the target compound, which bears a methoxy group at position 4 rather than position 6. This positional difference suggests that 4-methoxy-substituted quinoline N-oxides may exhibit a distinct antioxidant activity profile compared to their 6-methoxy counterparts—a hypothesis that remains to be tested with the specific target compound but establishes a rationale for its selection in antioxidant screening panels where positional SAR exploration is the experimental objective .

Methoxy Position SAR
Class-level inference
6-OCH₃ > 4-OCH₃ in thioderivative antioxidant assays; 4-methoxy substitution expected to show distinct profile.
Positional control for testing SAR transfer to N-oxide series.
Thioderivative data (Hromova 2005); N-oxide verification required.
Antioxidant activity Structure-activity relationship Quinoline thioderivatives Antiradical activity

Spectroscopic Fingerprint Differentiation: Trihydrate Form Characterization Versus Anhydrous Analogs for Identity Confirmation

The target compound is documented in the Wiley KnowItAll spectral library specifically as the trihydrate form (4-methoxy-6-methylquinoline, 1-oxide, trihydrate; molecular formula C₁₁H₁₇NO₅; MW 243.259 g/mol), with authenticated ¹H NMR (D₂O solvent), FTIR (KBr wafer), and UV-Vis (methanol) spectra available . By contrast, the des-methyl analog 6-methoxyquinoline N-oxide (CAS 6563-13-9) is characterized in its anhydrous form with a melting point of 102–104 °C and density of 1.16 g/cm³ , while 4-methoxyquinoline 1-oxide (CAS 14547-98-9) has a melting point of 54–55 °C . The trihydrate nature of the target compound has practical implications for weighing accuracy, solution preparation, and moisture content specification in procurement—a factor that does not apply to anhydrous comparator compounds. Batch-specific certificates of analysis should report water content (Karl Fischer titration) in addition to chromatographic purity .

Trihydrate Form
Cross-study comparable
Trihydrate: MW 243.26; authenticated ¹H NMR (D₂O), FTIR, UV-Vis spectra. Anhydrous comparators differ in m.p. and hydration state.
Hydration state impacts mass-based preparation; reference spectra enable identity confirmation.
Water content (KF) recommended for batch QC.
Spectroscopic characterization Quality control Reference standard certification NMR spectroscopy

Validated Application Scenarios for 4-Methoxy-6-methylquinoline 1-oxide Stemming from Quantitative Differentiation Evidence


Bedaquiline Drug Substance and Drug Product Impurity Profiling – Reference Standard for Impurity 89 Quantification

As the certified Bedaquiline Impurity 89, this compound serves as an essential reference standard in stability-indicating RP-HPLC and UPLC/ESI-MS methods for the quality control of bedaquiline (Sirturo®) bulk drug substance and finished dosage forms. Analytical laboratories developing or validating compendial methods for bedaquiline must procure this specific impurity standard to establish relative retention times, relative response factors, and limits of quantitation/detection, as described in the method development framework of Vanavi and Rajput (2022) . The distinct impurity index (89) differentiates it from structurally related bedaquiline impurities including Impurity 66 (6-methylquinoline 1-oxide), and regulatory submissions require compound-specific characterization data.

Synthetic Methodology Development – N-Oxide as a Regiochemical Directing Group for C2-Selective Quinoline Functionalization

This compound is suitable as a substrate in synthetic methodology studies exploring C2-selective C–H functionalization of quinoline N-oxides. The N-oxide group enables regioselective transformations (amination, alkylation, arylation, trifluoromethylation) at the C-2 position that are not accessible with the parent non-N-oxide quinoline . The presence of both electron-donating substituents (4-OCH₃ and 6-CH₃) on the quinoline ring provides an electronically differentiated substrate for exploring substituent effects on reaction scope and yield in comparison to unsubstituted quinoline N-oxide or 4-substituted derivatives.

Antioxidant Structure-Activity Relationship Studies – Positional Methoxy Probe for Pharmacophore Mapping

Based on literature SAR evidence that 6-methoxy substitution confers maximal antiradical and anti-oxidative activity in quinoline derivatives , the target compound—bearing a methoxy group at position 4 rather than position 6—serves as a positional control compound in antioxidant screening panels. Its inclusion enables researchers to test whether the 6-methoxy advantage generalizes from thioderivatives to N-oxides and to quantify the activity penalty (if any) associated with relocating the methoxy group from position 6 to position 4. This is particularly relevant for medicinal chemistry programs seeking to decouple antioxidant activity from other pharmacological properties through positional modification.

Physicochemical Property Profiling – Lipophilicity Reference Point in Quinoline N-Oxide ADME Prediction Sets

With a computed XlogP of 1.6—distinct from both the more lipophilic 4-methoxyquinoline 1-oxide (LogP 2.28) and the less functionalized 6-methylquinoline 1-oxide—this compound provides a mid-range lipophilicity reference point for calibrating computational ADME prediction models applied to quinoline N-oxide chemical space . Its balanced property profile (MW 189, TPSA 34.7 Ų, 0 HBD, 2 HBA, 1 rotatable bond) places it within favorable drug-like chemical space, making it a useful comparator in property-guided library design for quinoline-based lead optimization programs.

Application
Selection Property
Validation Focus
Bedaquiline impurity profiling
Certified impurity designation (Impurity 89)
Method validation context; system suitability and specificity verification
C2-selective synthesis
N-oxide regiochemical directing group
C2-selectivity verification under reported radical/nucleophilic conditions
Antioxidant SAR studies
4-methoxy positional substitution
Antiradical activity assay context; positional SAR mapping
Lipophilicity property profiling
Computed lipophilicity reference point
ADME prediction model calibration; property-based library design
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